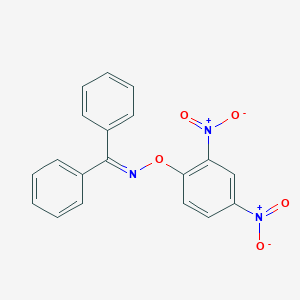
Benzophenone O-(2,4-dinitrophenyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzophenone O-(2,4-dinitrophenyl)oxime is an organic compound characterized by the presence of a dinitrophenoxy group attached to a diphenylmethanimine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone O-(2,4-dinitrophenyl)oxime typically involves the reaction of 2,4-dinitrophenol with diphenylmethanimine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzophenone O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and imine derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminophenoxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and imine derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzophenone O-(2,4-dinitrophenyl)oxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of Benzophenone O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the presence of nitro groups allows for redox reactions, which can generate reactive oxygen species and induce oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but contains an ethanol group instead of a diphenylmethanimine group.
4-(2,4-Dinitrophenoxy)benzaldehyde: Contains a benzaldehyde group instead of a diphenylmethanimine group.
Ethyl N-(2,4-dinitrophenoxy)acetimidate: Contains an acetimidate group instead of a diphenylmethanimine group .
Uniqueness
Benzophenone O-(2,4-dinitrophenyl)oxime is unique due to the combination of the dinitrophenoxy group with the diphenylmethanimine structure. This unique combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific applications.
Propriétés
Numéro CAS |
17188-67-9 |
|---|---|
Formule moléculaire |
C19H13N3O5 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C19H13N3O5/c23-21(24)16-11-12-18(17(13-16)22(25)26)27-20-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
JDIIKYFZOYLTKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonymes |
Benzophenone O-(2,4-dinitrophenyl)oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















